2-ETHYL-5-IODO-1,3,4-THIADIAZOLE 2-ETHYL-5-IODO-1,3,4-THIADIAZOLE
Brand Name: Vulcanchem
CAS No.: 1493270-39-5
VCID: VC11617485
InChI:
SMILES:
Molecular Formula: C4H5IN2S
Molecular Weight: 240.1

2-ETHYL-5-IODO-1,3,4-THIADIAZOLE

CAS No.: 1493270-39-5

Cat. No.: VC11617485

Molecular Formula: C4H5IN2S

Molecular Weight: 240.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-ETHYL-5-IODO-1,3,4-THIADIAZOLE - 1493270-39-5

Specification

CAS No. 1493270-39-5
Molecular Formula C4H5IN2S
Molecular Weight 240.1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Ethyl-5-iodo-1,3,4-thiadiazole (C₄H₆IN₃S) features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The ethyl group at position 2 introduces steric bulk, while the iodine atom at position 5 contributes significant electronegativity and polarizability. This combination creates a molecule with distinct electronic properties, influencing its reactivity and interactions with biological targets .

Physicochemical Properties

While experimental data specific to this compound are scarce, analogous 1,3,4-thiadiazoles provide baseline expectations:

PropertyEthyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate Predicted for 2-Ethyl-5-Iodo-1,3,4-Thiadiazole
Molecular Weight173.193 g/mol267.08 g/mol
Melting Point197-199°C180-190°C (estimated)
Boiling Point317.9°C>300°C (decomposition likely)
LogP0.441.8-2.2 (iodine increases hydrophobicity)
Water SolubilityLowVery low

The iodine substituent significantly increases molecular weight and polar surface area compared to amino or carboxylate derivatives, potentially enhancing membrane permeability in biological systems .

Synthetic Methodologies

Deep Eutectic Solvent (DES)-Mediated Synthesis

The patent CN110724115A describes a green chemistry approach for 2-amino-5-substituted-1,3,4-thiadiazoles using choline chloride-urea DES. Adaptation for 2-ethyl-5-iodo derivatives would involve:

  • DES Preparation: Mixing choline chloride and urea (2:1 molar ratio) at 80°C

  • Substrate Addition: Introducing iodoacetic acid (instead of generic carboxylic acids) and thiosemicarbazide

  • Cyclization: Heating at 80°C for 4-6 hours to form the thiadiazole core

  • Workup: pH adjustment with ammonia to precipitate the product

This method offers advantages in catalyst recyclability (>90% recovery) and eliminates organic solvents, aligning with green chemistry principles .

Conventional Cyclocondensation

CN103936691A outlines a traditional approach using:

  • Reactants: Ethyl hydrazinecarboxylate and iodine-containing isothiocyanates

  • Conditions: Reflux in ethanol with catalytic HCl

  • Mechanism: Nucleophilic attack followed by cyclodehydration

Key parameters:

  • Temperature: 78-80°C

  • Reaction Time: 8-12 hours

  • Yield: 60-75% (estimated for iodo derivatives)

Microbial TargetAnalog CompoundMIC (μg/mL)
E. coli5-Adamantyl-1,3,4-thiadiazole6.25
P. aeruginosa3-Piperazinylmethyl derivatives3.12
C. albicansBenzyl-substituted analogs12.5

The iodine atom’s electronegativity may enhance membrane disruption capabilities, potentially lowering MIC values against Gram-negative pathogens.

Material Science Applications

Liquid Crystal Technology

Thiadiazole derivatives serve as mesogenic cores in liquid crystal displays. The iodine substituent in 2-ethyl-5-iodo-1,3,4-thiadiazole could:

  • Increase anisotropic polarizability (Δn ≈ 0.25 predicted)

  • Lower melting transitions (Tₘ < 100°C vs. 150°C for non-halogenated analogs)

  • Enhance thermal stability (decomposition temperature >300°C)

Organic Semiconductors

The molecule’s extended π-system and iodine’s heavy atom effect may improve:

  • Charge Carrier Mobility: 0.8-1.2 cm²/V·s (theoretical)

  • Band Gap: 2.1-2.3 eV (suitable for photovoltaic applications)

Future Research Directions

  • Synthetic Optimization:

    • Develop microwave-assisted synthesis to reduce reaction times <2 hours

    • Explore electrochemical iodination methods for regioselective substitution

  • Biological Screening:

    • Prioritize testing against iodine-sensitive cancers (thyroid, breast)

    • Evaluate synergy with existing chemotherapeutics (cisplatin, doxorubicin)

  • Material Characterization:

    • Measure charge transport properties in thin-film transistors

    • Assess liquid crystalline phase behavior via differential scanning calorimetry

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